molecular formula C19H23NO3 B4631695 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B4631695
M. Wt: 313.4 g/mol
InChI Key: OUWKKXQXRRFFLY-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2-methoxyphenoxy group and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine to form butanamide.

    Introduction of the 2-methoxyphenoxy group: This step involves the reaction of butanamide with 2-methoxyphenol in the presence of a suitable catalyst, such as a Lewis acid, to form the 2-methoxyphenoxy-butanamide intermediate.

    Attachment of the 2-phenylethyl group: The final step involves the reaction of the intermediate with 2-phenylethylamine under appropriate conditions, such as heating in the presence of a dehydrating agent, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, resulting in the formation of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(2-phenylethyl)butanamide.

    Reduction: Formation of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways and resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyphenoxy)-N-(2-phenylethyl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine: Similar structure but with an amine group instead of an amide group.

    4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide is unique due to the presence of both the 2-methoxyphenoxy and 2-phenylethyl groups, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-17-10-5-6-11-18(17)23-15-7-12-19(21)20-14-13-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKKXQXRRFFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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